2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline
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Overview
Description
2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an acetyl group attached to a piperazine ring, which is further connected to a chloroaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline typically involves the nucleophilic substitution reaction of 4-acetylpiperazine with 2,6-dichloroaniline. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule in antimicrobial and anticancer studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl-s-triazines
- 1-Acetyl-4-(carboxymethyl)piperazine
- N-Acyl homopiperazine compounds
Uniqueness
2-(4-Acetyl-piperazin-1-YL)-6-chloroaniline is unique due to its specific structural features, such as the combination of an acetyl-piperazine moiety with a chloroaniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
875576-30-0 |
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Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
1-[4-(2-amino-3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)11-4-2-3-10(13)12(11)14/h2-4H,5-8,14H2,1H3 |
InChI Key |
ONNBEKXYXSBGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
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